molecular formula C11H14F2O B2748381 8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde CAS No. 2445786-64-9

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde

Cat. No. B2748381
CAS RN: 2445786-64-9
M. Wt: 200.229
InChI Key: HCHMYHAUFOSVKX-UHFFFAOYSA-N
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Description

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde, also known as DFD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. DFD is a spirocyclic aldehyde that has a fused bicyclic structure with two spiro carbon atoms. It is a versatile compound that can be used in various fields such as medicinal chemistry, material science, and organic synthesis.

Scientific Research Applications

Synthesis and Hydrolysis

A study by Plieninger et al. (1975) described the synthesis and alkaline hydrolysis of related compounds to 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde. While certain dioxaspiro compounds were found stable against sodium hydroxide, others underwent hydrolysis, yielding different aldehydes. This research is crucial in understanding the chemical stability and reactivity of similar spiro compounds (Plieninger, Plieninger, Zeltner, & Zeltner, 1975).

Selective Fluorination

Sharts et al. (1979) explored the selective fluorination of dispiro[3.1.3.1]decan-5,10-dione, a compound similar to 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde. They demonstrated difluorination at room temperature to yield various fluorinated spiro compounds. Such research highlights the methods to introduce fluorine atoms into spiro compounds, enhancing their potential in various applications (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).

Design and Crystal Structures

Zeng, Wang, and Jiang (2018) designed new compounds fused with a dioxaspiro group, similar to the structure of 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde. They investigated the crystal structures of these compounds, providing insights into the molecular arrangements and potential applications in material science and pharmaceuticals (Zeng, Wang, & Jiang, 2018).

Flexible Synthesis and Stereochemistry

Schwartz et al. (2005) discussed the synthesis of enantiomerically pure dioxaspiro compounds, offering insights into the flexible synthesis and stereochemical aspects of spiro compounds. This research is pertinent for understanding how to control the stereochemistry of spiro compounds, including those similar to 8,8-Difluorodispiro[3.1.3^6.1^4]decane-2-carbaldehyde, which is essential in drug development (Schwartz, Hayes, Kitching, & De Voss, 2005).

Enantioselective Reactions

The study by Ward, Jheengut, and Akinnusi (2005) on enantioselective aldol reactions with spiro compounds, including dioxaspiro derivatives, reveals the potential for creating complex molecules with high stereocontrol. This is critical for pharmaceutical applications where the stereochemistry of a molecule can significantly impact its efficacy and safety (Ward, Jheengut, & Akinnusi, 2005).

properties

IUPAC Name

8,8-difluorodispiro[3.1.36.14]decane-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2O/c12-11(13)6-10(7-11)4-9(5-10)1-8(2-9)3-14/h3,8H,1-2,4-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCHMYHAUFOSVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12CC3(C2)CC(C3)(F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde

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